

One-Pot Synthesis of Thiazolidine-2-thiones: Application Notes and Protocols

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Compound of Interest

Compound Name: 3-Methylthiazolidine-2-thione

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Thiazolidine-2-thiones are a pivotal class of heterocyclic compounds, widely recognized for their diverse biological activities and applications as chiral auxiliaries in asymmetric synthesis. [1][2][3] Their efficient synthesis is a key focus in medicinal and organic chemistry. This document provides detailed application notes and protocols for several one-pot synthesis methodologies, offering streamlined and effective routes to this versatile scaffold.

Introduction

One-pot syntheses offer significant advantages over traditional multi-step procedures by reducing reaction time, minimizing waste, and improving overall efficiency.[4] For the synthesis of thiazolidine-2-thiones, several one-pot strategies have been developed, often employing readily available starting materials and utilizing various catalytic systems or reaction conditions, including microwave and ultrasound assistance.[1][5][6][7] These methods typically involve the reaction of a primary amine or its precursor with carbon disulfide, followed by an intramolecular cyclization.

Comparative Summary of One-Pot Protocols

The following table summarizes key quantitative data from various one-pot synthesis protocols for thiazolidine-2-thiones, allowing for easy comparison of their efficiencies and conditions.

Protocol Title	Starting Materials	Catalyst /Promoter	Solvent	Temp. (°C)	Time (h)	Yield (%)	Ref.
DABCO-Catalyzed Synthesis of Propargyl Disulfides from α-Tertiary Amines	α-Tertiary amines, Propargyl amines, Carbon Disulfide	DABCO (15 mol%)	Solvent-free	25	6	66-95	[8]
One-Pot A ³ -Coupling of Carbon Disulfide with Alkyne, Carbon Incorporation	Ketone, Amine, Alkyne, Carbon Disulfide	CuCl ₂ (5 mol%)	None	100	19	49-61	[8][9]
Microwave-Assisted Synthesis of β-Amino Alcohols from β-Amino Alcohols	β-Amino Alcohols, Carbon Disulfide	Et ₃ N	DMSO	100	1	High	[5]
Catalyst-Free Synthesis of Nitroepoxides from Primary Amines, Carbon Nitroepoxides	Nitroepoxide, Primary Amine, Carbon Disulfide	None	H ₂ O	Ambient	Short	Good	[10]
Base-Promoted Synthesis of β-Amino Alcohols from β-Disulfides	β-Amino Alcohols, Carbon Disulfide	KOH	Ethanol	40	4	Good	[2]

[Amino](#)[Alcohols](#)

Multicomponent Domino Reaction	Primary Amines, Carbon Disulfide, γ -Bromocrotonates	None	Not specified	Not specified	Not specified	Excellent	[11]
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Experimental Protocols

Protocol 1: DABCO-Catalyzed Synthesis of Thiazolidine-2-thiones from Propargylamines

This protocol describes a highly efficient, solvent-free, and base-catalyzed method for the synthesis of 4,4-disubstituted-1,3-thiazolidine-2-thiones.[8]

Methodology:

- To a 4 mL vial, add the propargylamine (0.3 mmol, 1.0 equiv), 1,4-diazabicyclo[2.2.2]octane (DABCO) (5 mg, 0.045 mmol, 15 mol%), and carbon disulfide (90 μ L, 1.5 mmol, 5.0 equiv) under air.
- Stir the reaction mixture at 25 °C for 6 hours.
- Upon completion, dilute the reaction mixture with dichloromethane (CH_2Cl_2) and concentrate under reduced pressure.
- The crude product can be purified by filtration through a silica gel plug or by column chromatography, depending on the conversion of the propargylamine.

Protocol 2: One-Pot A³-Coupling and Carbon Disulfide Incorporation

This protocol outlines a two-step, one-pot synthesis of thiazolidine-2-thiones starting from a ketone, an amine, and an alkyne via an A³-coupling reaction followed by cyclization with carbon disulfide.[8][12]

Methodology:

- To a flame-dried Schlenk tube, add the ketone (1.0 mmol, 1.0 equiv), amine (1.0 mmol, 1.0 equiv), alkyne (1.0 mmol, 1.0 equiv), and anhydrous copper(II) chloride (CuCl₂) (6.7 mg, 0.05 mmol, 5 mol%).
- Stir the reaction mixture at 100 °C for 16 hours in an oil bath.
- Cool the mixture and add DABCO (16.8 mg, 0.15 mmol, 15 mol%) and carbon disulfide (300 μL, 5.0 mmol, 5.0 equiv).
- Stir the reaction for an additional 3 hours at the same temperature.
- Remove the volatile components under reduced pressure.
- Purify the resulting product by column chromatography.

Protocol 3: Microwave-Assisted Synthesis from β-Amino Alcohols

This protocol utilizes microwave irradiation to significantly reduce reaction times in the synthesis of thiazolidine-2-thiones from β-amino alcohols.[5][13]

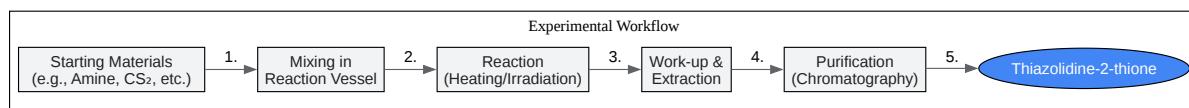
Methodology:

- In a 10 mL reaction vessel, place the β-amino alcohol (6.61 mmol, 1.0 equiv), triethylamine (Et₃N) (2.3 mL, 16.53 mmol, 2.5 equiv), carbon disulfide (1.2 mL, 19.84 mmol, 3.0 equiv), and dimethyl sulfoxide (DMSO) (0.3 mL).
- Subject the mixture to microwave irradiation at 100 °C and 40 W of power for 60 minutes.
- After the reaction is complete, add 30 mL of water to the vessel.
- Extract the aqueous mixture with ethyl acetate.

- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

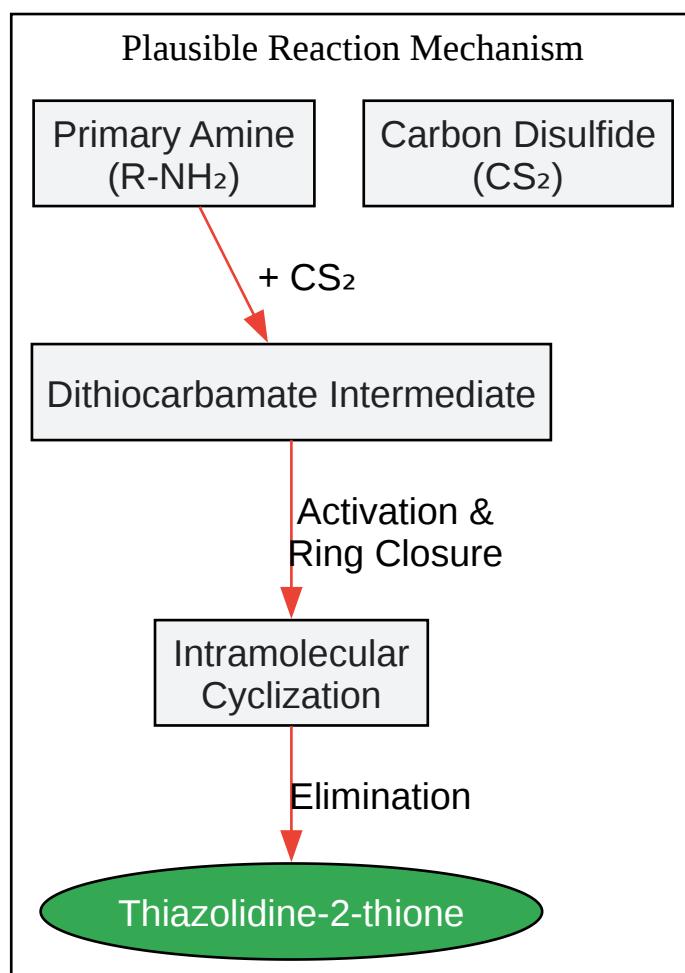
Reaction Workflow and Mechanism

The following diagrams illustrate the general experimental workflow and a plausible reaction mechanism for the one-pot synthesis of thiazolidine-2-thiones.



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Caption: General experimental workflow for one-pot synthesis.



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Caption: Simplified reaction mechanism pathway.

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